molecular formula C7H8O3 B3022282 Methyl 2-methylfuran-3-carboxylate CAS No. 6141-58-8

Methyl 2-methylfuran-3-carboxylate

Cat. No. B3022282
M. Wt: 140.14 g/mol
InChI Key: UVRRIABXNIGUJZ-UHFFFAOYSA-N
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Patent
US04215057

Procedure details

58.055 kg (500 mol) acetacetic acid methyl ester are introduced into a vessel with a stirrer and 22.5 kg (487.5 Val) of ground dolomite having a grain size of 30 μm are mixed therewith. Then 0.988 kg (12.5 mol=2.5 mol%) pyridine are added thereto and the mixture is heated to 70° C., whereupon 87.2 kg (500 mol) 45% aqueous chloracetaldehyde solution are metered in within one hour. The temperature in the reaction is maintained at 70° C. by slight cooling. About 4 hours after the onset of the reaction, light heating is required; after 6-7 hours, heating to 75°-80° C. is performed, and thereafter heating is discontinued and stirring is continued for some time at falling temperatures. To the reaction mixture cooled to room temperature, concentrated hydrochloric acid is added in portions in order to decompose excessive dolomite. After separation of phases the aqueous bottom layer is removed and the organic layer washed with 76 liters of water. For better phase separation, about 2 kg. salt are added. The organic phase, which is now the bottom phase, is separated and distilled under reduced pressure. The yield in 2-methyl-3-carboxylic acid methyl ester amounts to 53.6 kg=76.6% of the theoretical amount.
[Compound]
Name
methyl ester
Quantity
58.055 kg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
dolomite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.988 kg
Type
reactant
Reaction Step Three
Quantity
87.2 kg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
dolomite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
N[C@H:2]([C:6]([OH:8])=[O:7])[CH:3]([CH3:5])C.N1C=CC=C[CH:10]=1.Cl[CH2:16][CH:17]=[O:18].Cl>>[CH3:10][O:8][C:6]([C:2]1[CH:3]=[CH:5][O:18][C:17]=1[CH3:16])=[O:7]

Inputs

Step One
Name
methyl ester
Quantity
58.055 kg
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](C(C)C)C(=O)O
Name
dolomite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.988 kg
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
87.2 kg
Type
reactant
Smiles
ClCC=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
dolomite
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are metered in within one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
About 4 hours after the onset of the reaction
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
light heating
TEMPERATURE
Type
TEMPERATURE
Details
heating to 75°-80° C.
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
To the reaction mixture cooled to room temperature
CUSTOM
Type
CUSTOM
Details
After separation of phases the aqueous bottom layer
CUSTOM
Type
CUSTOM
Details
is removed
WASH
Type
WASH
Details
the organic layer washed with 76 liters of water
CUSTOM
Type
CUSTOM
Details
For better phase separation, about 2 kg
ADDITION
Type
ADDITION
Details
salt are added
CUSTOM
Type
CUSTOM
Details
is separated
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
The yield in 2-methyl-3-carboxylic acid methyl ester

Outcomes

Product
Details
Reaction Time
6.5 (± 0.5) h
Name
Type
Smiles
COC(=O)C1=C(OC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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